molecular formula C9H7BrF2O2 B13547301 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Cat. No.: B13547301
M. Wt: 265.05 g/mol
InChI Key: VDQAMIUOGUICHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS 1780484-46-9) is a high-value brominated and difluorinated organic building block of significant interest in medicinal chemistry and material science research. This compound features a molecular formula of C 9 H 7 BrF 2 O 2 and a molecular weight of 265.05 . Its structure incorporates both a bromophenyl group and a difluoropropanoic acid moiety, making it a versatile intermediate for various synthetic transformations, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . A key research application of this compound is its use as a critical synthetic intermediate. A patented preparation method demonstrates its synthesis from starting materials like ethyl 2-bromo-2,2-difluoroacetate and bromobenzene via a series of reactions including substitution, oxidation, and hydrolysis . The resulting acid is notably utilized in the development of pheromones and pest inhibitors, showcasing its value in creating biologically active compounds . Researchers employ this building block to introduce both bromine and fluorine atoms into target molecules, which can significantly alter the compound's metabolic stability, lipophilicity, and binding affinity—key parameters in drug discovery. The carboxylic acid functional group allows for further derivatization into amides, esters, and other derivatives, while the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This product is offered with a minimum purity of 95% and is available for immediate shipment from global stock . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(4-bromophenyl)-3,3-difluoropropanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VDQAMIUOGUICHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(F)F)Br

Origin of Product

United States

Preparation Methods

Pathway A: From Bromobenzaldehyde Derivatives

Pathway B: Direct Fluorination of Precursors

  • Starting from Bromobenzene:

    • Bromobenzene undergoes electrophilic substitution with difluorocarbene or related fluorinating agents to introduce fluorine atoms.
  • Conversion to Difluoropropanoic Acid:

    • Through oxidation and carboxylation steps, the aromatic fluorinated intermediates are transformed into the desired acid.

Reaction Conditions and Optimization

  • Temperature: Typically between 25°C to 80°C for nucleophilic substitutions and hydrolysis steps.
  • Solvents: Tetrahydrofuran, ethyl acetate, or dichloromethane are preferred for their stability and solubility profiles.
  • Catalysts: Potassium carbonate or sodium hydroxide facilitate nucleophilic fluorination.
  • Reaction Time: Ranges from 2 to 12 hours depending on the step.

Raw Materials and Reagents

Component Source/Availability Role Notes
Bromobenzaldehyde Commercial or synthesized Aromatic aldehyde precursor Widely available
Difluorocarbene precursors Specialized chemical suppliers Fluorination agent Handling requires caution
Ethyl halides Commercial Esterification Cost-effective
Bases (potassium carbonate, sodium hydroxide) Widely available Catalysts Ensure anhydrous conditions

Data Summary and Research Findings

  • Patent CN104557512A describes a method emphasizing the use of bromobenzaldehyde and ethyl difluoropropionate, highlighting advantages such as mild reaction conditions and ease of operation.
  • The process involves the formation of difluorinated intermediates followed by hydrolysis to produce the target acid.
  • The raw materials are inexpensive and readily accessible, making the process suitable for industrial scale-up.

Notes on Industrial Application

  • The synthesis process must optimize fluorination conditions to prevent side reactions.
  • Purification steps such as silica gel chromatography or recrystallization are recommended to ensure high purity.
  • Reaction parameters should be carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-3,3-difluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(4-Bromophenyl)-3,3-difluoropropanoic acid C₉H₇BrF₂O₂ 273.06 4-bromophenyl, difluoro, carboxylic acid
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride C₉H₆BrF₂NO₃ 256.06 Pyridine ring, difluoro, hydrochloride salt
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 2-bromo-4-fluorophenyl, non-fluorinated chain
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.17 4-CF₃ substitution, non-fluorinated chain

Key Insights :

  • Electron-Withdrawing Effects: The difluoro and bromo groups in the main compound enhance acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues like 3-(4-bromophenyl)propanoic acid (pKa ~4.5–5.0) .
  • Bioactivity: Bromophenyl derivatives with difluoro substitutions (e.g., the main compound) show improved anti-inflammatory activity in LPS-induced NO suppression assays compared to non-fluorinated counterparts (e.g., 3-(4-bromobenzoyl)propionic acid) .
  • Synthetic Utility : The pyridine-based analogue (Table 1, row 2) is used in kinase inhibitor synthesis, leveraging the heterocycle for target binding .

Functional Group Variations

Ketone vs. Difluoro Substitutions

  • 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4): The ketone group at C3 increases electrophilicity, making it a precursor for heterocyclic compounds like oxadiazoles . In contrast, the difluoro group in the main compound reduces reactivity, favoring stability in physiological conditions .

Amino-Protected Derivatives

  • 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 282524-86-1): The Boc-protected amino group enables peptide coupling, positioning it as a key intermediate in PROTAC (proteolysis-targeting chimera) development .

Biological Activity

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H10BrF2O2
  • Molecular Weight : 303.1 g/mol
  • CAS Number : 1710091-83-0

The biological activity of this compound primarily involves its role as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anti-cancer : Research indicates that HDAC inhibitors can enhance the efficacy of existing chemotherapeutic agents and may be effective against various cancer types, including leukemia and solid tumors .
  • Neurodegenerative Diseases : The modulation of histone acetylation by this compound may offer therapeutic benefits in conditions like Alzheimer's disease and Huntington's disease .
  • Inflammatory Disorders : Due to its anti-inflammatory properties, it may also be beneficial in treating autoimmune diseases .

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Animal Models : In murine models of cancer, administration of this compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of tumor cell proliferation .
  • Synergistic Effects : Research has shown that combining this compound with traditional chemotherapy agents results in enhanced anti-tumor effects, suggesting a potential for use in combination therapies .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessMechanism
Anti-cancerHighHDAC inhibition
NeuroprotectionModerateModulation of histone acetylation
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, and how do reaction conditions impact yield?

Methodological Answer: A validated synthesis route involves a zinc-mediated coupling reaction under inert conditions. For example, activated zinc powder (12.0 mmol) in anhydrous THF under nitrogen facilitates the formation of the difluoropropanoic acid backbone . Key considerations include:

  • Solvent Choice: THF ensures homogeneity and reactivity.
  • Temperature Control: Room temperature minimizes side reactions.
  • Purification: Acid-base extraction followed by recrystallization improves purity (>95% yield reported in optimized protocols) .
    Data Table: Comparison of Synthetic Methods
MethodReagentsYield (%)Purity (%)Key Reference
Zinc-mediated couplingZn, THF, N₂8295
Friedel-Crafts acylationAlCl₃, DCM6588

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The bromophenyl group generates distinct aromatic splitting patterns (δ 7.2–7.8 ppm for protons; δ 120–135 ppm for carbons). The difluoropropanoic moiety shows a singlet for CF₂ at δ 115–120 ppm (¹³C) .
  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M-H]⁻ at m/z 289.0 (calc. 289.04) .

Q. How does the bromophenyl substituent influence physicochemical properties like solubility and stability?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-Response Curves: Validate activity thresholds (e.g., IC₅₀ values) across multiple models.
  • Metabolic Stability Assays: Compare half-life in liver microsomes to rule out pharmacokinetic variability .
  • Structural Analog Comparison: Benchmark against halogenated analogs (e.g., chloro- or fluoro-substituted derivatives) to isolate bromine-specific effects .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) at the bromophenyl group. The fluorine atoms on the propanoic acid increase electrophilicity at the para-bromo position .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
    Data Table: Computed Reactivity Parameters
ParameterValue (kcal/mol)MethodReference
ΔG‡ (SNAr)22.3DFT/B3LYP
Solvent Dielectric Effect+15% in DMSOMD

Q. How can structure-activity relationships (SAR) guide optimization for enzyme inhibition?

Methodological Answer:

  • Fragment Replacement: Replace the bromine with other halogens (Cl, I) to modulate steric/electronic effects.
  • Backbone Modification: Introduce methyl groups to the propanoic acid to enhance binding entropy (e.g., 3,3-dimethyl analogs show 3x higher COX-2 inhibition) .
  • Crystallography: Co-crystallize with target enzymes (e.g., cyclooxygenase) to identify key binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.